Murideoxycholic acid

描述

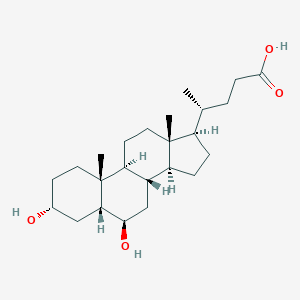

Murideoxycholic acid (MDCA), chemically known as 3α,6β-dihydroxy-5β-cholanoic acid (C24H40O4), is a secondary bile acid primarily studied in rodents but also detected in human metabolism . It is characterized by hydroxyl groups at the 3α and 6β positions, distinguishing it from other bile acids like ursodeoxycholic acid (UDCA) and hyodeoxycholic acid (HDCA) . MDCA is synthesized via hepatic modification of primary bile acids such as α- and β-muricholic acids (MCAs) in rodents, and its formation involves microbial dehydroxylation in the gut .

MDCA has been implicated in cholesterol gallstone remodeling, gut microbiota interactions, and metabolic regulation. Notably, it forms insoluble calcium salts (e.g., murideoxycholyl taurine) in gallstones, a unique property that differentiates it from other hydrophilic bile acids . Its role in humans remains less defined but is linked to lipid metabolism and microbiota dysbiosis in conditions like metabolic dysfunction-associated fatty liver disease (MAFLD) .

属性

IUPAC Name |

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-PLYQRAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861652 | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

668-49-5 | |

| Record name | Murideoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Murideoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURIDEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

穆氏胆酸可以通过鹅去氧胆酸的多步合成制备。 例如,α 穆氏胆酸可以通过鹅去氧胆酸的 9 步合成过程制备,总产率为 26% 。 工业生产方法涉及使用细胞色素 P450 酶,特别是 Cyp2c70,它催化啮齿动物中形成穆氏胆酸的 6-羟基化反应 .

化学反应分析

Biotransformation of Murideoxycholic Acid

MDCA undergoes several metabolic transformations, primarily through hydroxylation and oxidation reactions.

-

Further Biotransformation : MDCA can undergo further biotransformation in the gut, potentially leading to more complex bile acid derivatives.

-

Epimerization : Hydroxysteroid dehydrogenases (HSDHs) catalyze the epimerization of hydroxyl groups. CDCA and CA are epimerized into UDCA and ursocholic acid (UCA) and, subsequently, into isoUDCA and isoUCA, respectively.

Role of Gut Microbiota

Intestinal bacteria play a significant role in the metabolism of bile acids like MDCA.

-

Dehydroxylation : Primary bile acids are dehydroxylated by gut bacteria.

-

Bile Salt Hydrolases (BSHs) : BSHs from the choloylglycine hydrolase family facilitate the deconjugation of bile acids, forming unconjugated bile acids and free glycine or taurine.

-

7α-dehydroxylation : The removal of glycine/taurine by BSHs is a prerequisite for 7α-dehydroxylation by intestinal bacteria.

Oxidation of Bile Acids

Electrochemical oxidation can be used to generate oxidation products of primary bile acids such as cholic acid and chenodeoxycholic acid.

Metabolism and Excretion

This compound (MDCA) is metabolized and excreted in humans.

-

A study was conducted on patients, some with cystic duct drains and others with intact enterohepatic circulation, who ingested 3H-MDCA. The time-course of radioactivity in plasma was followed, and biliary, urinary, and fecal excretions of radioactivity were measured. The excreted MDCA metabolites were then identified.

-

The excretion of radioactivity reached 97.8% in cholecystectomized patients via bile, urine, and feces, but dropped to 75% in patients with lithiasis (urine + feces).

-

The biological half-life of MDCA in lithiasic patients averaged 3.4 days.

Biological Activities of this compound

MDCA exhibits several biological activities:

-

Fat Digestion and Absorption : MDCA plays a role in fat digestion and absorption by forming micelles, which solubilize dietary fats and facilitate their transport across the intestinal wall.

-

Influence on Gut Microbiota : MDCA may influence gut microbiota composition.

Comparison with Other Bile Acids

This compound shares structural similarities with other bile acids:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Chenodeoxycholic Acid | 3α-hydroxy steroid with two additional hydroxyls | Primary bile acid with significant metabolic roles |

| Deoxycholic Acid | 3α-hydroxy steroid with one less hydroxyl | Known for its role in cholesterol metabolism |

| Ursodeoxycholic Acid | 3α-hydroxy steroid with an additional hydroxyl at position 7 | Used therapeutically to dissolve gallstones |

| Lithocholic Acid | 3α-hydroxy steroid lacking hydroxyls at positions 6 and 7 | More toxic than other bile acids |

科学研究应用

2.1. Neuroprotective Effects

MDCA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies indicate that MDCA may alleviate endoplasmic reticulum (ER) stress and apoptosis in neuronal cells, which are critical factors in conditions like Huntington's disease and Alzheimer's disease.

2.2. Metabolic Disorders

Research has indicated that MDCA can influence metabolic pathways, particularly related to glucose metabolism and insulin sensitivity.

2.3. Cardiovascular Health

MDCA's role in cardiovascular health has been explored, particularly concerning obesity-induced cardiac dysfunction.

Comparative Data Table

The following table summarizes key findings from studies investigating the applications of MDCA:

作用机制

穆氏胆酸的作用机制涉及它与胆汁酸受体(如 FXR)的相互作用。 例如,牛磺穆氏胆酸作为 FXR 的拮抗剂,调节参与胆汁酸合成、代谢和转运的基因表达 。 这种相互作用有助于最大程度地减少胆汁酸积累的有害影响 。 酶 Cyp2c70 负责从鹅去氧胆酸和熊去氧胆酸产生穆氏胆酸的 6-羟基化反应 .

相似化合物的比较

Comparison with Structurally and Functionally Similar Bile Acids

Structural Comparison

Key structural differences between MDCA and related bile acids are summarized below:

Key Insights :

Functional and Metabolic Differences

Gallstone Remodeling

Metabolic Pathways

- MDCA : A secondary bile acid in rodents, derived from α/β-MCA via gut microbiota . In humans, MDCA levels correlate negatively with MAFLD severity, suggesting a regulatory role in lipid homeostasis .

- Deoxycholic Acid (DCA) : Formed from CA via 7α-dehydroxylation; promotes colorectal cancer via DNA damage, contrasting with MDCA’s neutral oncogenic profile .

Microbiota Interactions

Species-Specific Variations

| Aspect | Rodents | Humans |

|---|---|---|

| Primary BAs | CA, α/β-MCA | CA, CDCA |

| Secondary BAs | MDCA, HDCA, ω-MCA | DCA, LCA, UDCA |

| MDCA Synthesis | Hepatic and microbial modification of MCA | Trace amounts detected in fecal samples |

Implications : MDCA’s role in cholesterol gallstone formation is prominent in rodents but less relevant in humans, where UDCA and TUDCA are therapeutic mainstays .

Research Findings and Clinical Relevance

Key Studies on MDCA

Gallstone Remodeling (1995) : MDCA replaced cholesterol gallstones with insoluble salts in prairie dogs, highlighting its lack of solubilizing efficacy compared to UDCA .

Metabolic Excretion (1998) : In humans, 60% of orally administered MDCA was excreted in feces within 72 hours, with minimal urinary excretion, underscoring its poor systemic absorption .

生物活性

Metabolism and Biosynthesis

MDCA is synthesized in the intestine from primary bile acids through microbial action. Research indicates that MDCA is a pivotal metabolite involved in the enterohepatic circulation of bile acids, influencing both lipid absorption and metabolism. The metabolic pathways of MDCA include:

- Conversion from Primary Bile Acids : MDCA is formed from α- and β-muricholic acids through enzymatic processes facilitated by gut microbiota.

- Oxidation Reactions : Studies have shown that MDCA participates in various oxidation reactions, which are crucial for its biological activity. For instance, the oxidation of MDCA can lead to the formation of other bioactive metabolites that further influence metabolic pathways in mice .

Physiological Effects

MDCA exhibits several physiological effects that contribute to its biological activity:

- Lipid Metabolism : MDCA has been shown to enhance lipid absorption and metabolism by activating specific nuclear receptors involved in lipid homeostasis, such as FXR (Farnesoid X receptor) and LXR (Liver X receptor) .

- Gut Microbiota Modulation : As a bile acid, MDCA influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can have significant implications for metabolic health and disease prevention .

- Neuroprotective Properties : Emerging studies suggest that MDCA may possess neuroprotective effects similar to other bile acids. It has been implicated in reducing oxidative stress and inflammation in neuronal tissues .

Case Study 1: Impact on Lipid Metabolism

A study investigating the effects of MDCA on lipid metabolism in mice demonstrated that administration of MDCA significantly increased the levels of beneficial lipids while decreasing harmful lipid species. The results indicated enhanced expression of genes involved in fatty acid oxidation and reduced hepatic steatosis .

Case Study 2: Gut Microbiota Interaction

In another study focusing on the interaction between MDCA and gut microbiota, researchers observed that supplementation with MDCA altered the microbial composition favorably. Mice treated with MDCA showed an increase in beneficial bacteria such as Lactobacillus spp., which are known for their positive effects on gut health and immune function .

Table 1: Summary of Biological Activities of MDCA

| Biological Activity | Description |

|---|---|

| Lipid Metabolism | Enhances lipid absorption; activates FXR and LXR receptors |

| Gut Microbiota Modulation | Promotes beneficial bacteria; inhibits pathogenic strains |

| Neuroprotective Effects | Reduces oxidative stress; potential protection against neurodegeneration |

Table 2: Key Findings from Case Studies

| Study Focus | Key Findings |

|---|---|

| Lipid Metabolism | Increased beneficial lipids; reduced hepatic steatosis |

| Gut Microbiota Interaction | Altered microbial composition; increased Lactobacillus spp. |

常见问题

Basic Research Questions

Q. What are the primary methods for synthesizing MDCA in laboratory settings?

MDCA can be synthesized via enzymatic and microbial pathways. The bacterial P450 monooxygenase CYP107D1 (OleP) selectively hydroxylates lithocholic acid (LCA) to MDCA with a 19.5% yield in whole-cell biotransformations . Alternatively, microbial 7-dehydroxylation of α-muricholic acid (α-MCA) in rodent models produces MDCA, mediated by gut microbiota such as Clostridium and Eubacterium species .

Q. Which analytical techniques are recommended for identifying and quantifying MDCA in biological samples?

- Nuclear Magnetic Resonance (NMR) : Used to confirm structural identity, particularly for distinguishing MDCA from isomers .

- LC-MS/MS with MRM technology : Provides high sensitivity for quantification in complex matrices like serum or fecal samples .

- Chromatographic separation : Optimize reverse-phase columns to resolve MDCA from co-eluting bile acids .

Q. What experimental models are commonly used to study MDCA's metabolic roles?

Advanced Research Questions

Q. How can researchers reconcile discrepancies in enzymatic synthesis yields of MDCA?

Variability in yields (e.g., 19.5% for CYP107D1 vs. lower yields in microsomal systems) may arise from differences in enzyme activity, substrate concentration, or reaction conditions. Optimization strategies include:

Q. What mechanisms explain MDCA's role in modulating metabolic pathways in vivo?

MDCA influences bile acid homeostasis by:

Q. How should researchers address contradictions in safety guidelines for handling MDCA?

While some safety data sheets (SDS) state "no special measures required" , others classify MDCA as a skin/eye irritant (Category 2/2A) . To mitigate risks:

Q. Methodological and Data Analysis Considerations

Q. What steps ensure the purity and identity of MDCA in experimental samples?

- Purity validation : Use HPLC with UV detection (λ = 210 nm) and compare retention times to certified standards .

- Structural confirmation : Combine high-resolution mass spectrometry (HRMS) with 1H/13C NMR for unambiguous identification .

Q. How can variability in CYP enzyme activity be controlled during MDCA synthesis?

- Pre-treat animal models with CYP inducers (e.g., phenobarbital for CYP2C/3A enzymes) to enhance reproducibility .

- Include control reactions without NADPH to confirm enzyme-dependent synthesis .

Q. What strategies improve LC-MS/MS detection limits for MDCA in low-abundance samples?

Q. Contradictions and Emerging Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。